Pibutidine

H2-receptor pharmacology antisecretory screening parietal cell assay

Pibutidine (INN; developmental code IT-066) is a small-molecule histamine H2-receptor antagonist belonging to the cimetidine-derivative class, developed as the hydrochloride salt for the treatment of peptic and duodenal ulcers. The compound reached Phase III clinical trials in Japan (now discontinued) and is characterized preclinically by a non-competitive, time-dependent, and functionally irreversible mode of H2-receptor antagonism that distinguishes it from conventional, surmountable H2 blockers such as famotidine, cimetidine, and ranitidine.

Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
CAS No. 103922-33-4
Cat. No. B022824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePibutidine
CAS103922-33-4
Molecular FormulaC19H24N4O3
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N
InChIInChI=1S/C19H24N4O3/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2/b5-2-
InChIKeyXMDYZASWLGWIPL-DJWKRKHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pibutidine (CAS 103922-33-4) Procurement Guide: A Quantitatively Differentiated H2-Receptor Antagonist


Pibutidine (INN; developmental code IT-066) is a small-molecule histamine H2-receptor antagonist belonging to the cimetidine-derivative class, developed as the hydrochloride salt for the treatment of peptic and duodenal ulcers [1]. The compound reached Phase III clinical trials in Japan (now discontinued) and is characterized preclinically by a non-competitive, time-dependent, and functionally irreversible mode of H2-receptor antagonism that distinguishes it from conventional, surmountable H2 blockers such as famotidine, cimetidine, and ranitidine [2].

Why Famotidine, Cimetidine, or Ranitidine Cannot Simply Substitute for Pibutidine in Preclinical Research


Standard H2-receptor antagonists such as famotidine, cimetidine, and ranitidine act as competitive, surmountable antagonists whose inhibitory effects are readily reversed upon drug washout [1]. In contrast, pibutidine (IT-066) exhibits a non-competitive, time-dependent, and functionally irreversible binding profile that persists after extensive washing of cells or mucosal tissue [1][2]. This mechanistic divergence translates into quantitatively superior and longer-lasting antisecretory and anti-lesion efficacy in vivo, rendering simple generic substitution scientifically invalid when experimental endpoints depend on sustained H2-receptor blockade or involve lesion models where conventional H2 antagonists fail to confer protection [3].

Quantitative Evidence Guide: Measured Differentiation of Pibutidine (IT-066) Against Its Closest Analogs


In Vitro Functional Antagonism: 32× Famotidine and 1,560× Cimetidine in Rabbit Parietal Cells

In an isolated rabbit gastric mucosal cell model, pibutidine (IT-066) demonstrated markedly superior functional H2-receptor antagonism. Following a 30-minute preincubation, IT-066 inhibited histamine-stimulated [14C]aminopyrine accumulation with 32 times the activity of famotidine and 1,560 times the activity of cimetidine [1]. Critically, the inhibitory effect of IT-066 remained after repeated washing of the cells, whereas the responses to famotidine and cimetidine were fully restored upon washout [1]. This indicates a non-competitive and functionally irreversible antagonism unique to IT-066 among the tested comparators.

H2-receptor pharmacology antisecretory screening parietal cell assay

In Vivo Antisecretory Duration: 12-Hour Efficacy Window vs. 4 Hours for Famotidine

In gastric lumen-perfused rats, intravenous IT-066 (10–60 μg/kg) dose-dependently inhibited histamine-stimulated acid secretion with an effect that persisted for approximately 12 hours post-administration [1]. In the same model, famotidine (10–60 μg/kg i.v.) also produced an initial antisecretory effect, but acid secretion recovered to control levels within 4 hours [1]. This three-fold longer duration of action in vivo is a direct consequence of IT-066's irreversible binding kinetics.

gastric acid secretion in vivo pharmacology duration of action

In Vivo Antisecretory Potency: 1,285× Cimetidine and 44× Famotidine Subcutaneous

In pylorus-ligated rats, a classical model for assessing gastric antisecretory activity, IT-066 administered subcutaneously exhibited 1,285 times the inhibitory potency of cimetidine and 44 times the potency of famotidine [1]. Additionally, the duration of inhibitory action of IT-066 was significantly longer than that of both famotidine and cimetidine in this model [1]. When given intraduodenally, IT-066 showed almost 20 times higher potency than the proton pump inhibitor omeprazole [1].

gastric acid secretion potency pylorus-ligated rat model H2 antagonist comparative efficacy

Gastric Cytoprotection via NO/Prostaglandin Pathway: Famotidine Fails Where IT-066 Succeeds

In a 0.15 N HCl + 60% ethanol-induced gastric lesion model in rats, oral IT-066 (3 mg/kg) significantly reduced lesion formation by 74.1%, an effect mediated through endogenous nitric oxide (NO) and prostaglandin (PG) pathways [1]. In marked contrast, famotidine at oral doses of 1–10 mg/kg failed to produce any significant reduction in lesion formation in the same model [1]. Furthermore, IT-066 (0.3–3 mg/kg p.o.) dose-dependently stimulated gastric mucosal NO production, whereas cimetidine (100 mg/kg p.o.), ranitidine (30 mg/kg p.o.), and famotidine (10 mg/kg p.o.) did not significantly affect NO production [2].

gastric mucosal protection nitric oxide pathway prostaglandin-dependent cytoprotection

Molecular Binding Site Differentiation: IT-066 Occupies a Unique H2-Receptor Locus Not Shared by Famotidine or Ranitidine

In Chinese hamster ovary (CHO) cells stably expressing the human H2 receptor, IT-066 inhibited [3H]tiotidine binding and histamine-stimulated cAMP production more potently than famotidine or ranitidine [1]. Preincubation with 10^-5 M IT-066 produced marked inhibitory effects that persisted long after extensive washing, whereas preincubation with 10^-5 M famotidine or 10^-4 M ranitidine did not [1]. Crucially, paraformaldehyde fixation of the cells blunted the inhibitory effect of IT-066 preincubation on [3H]tiotidine binding, but did not affect the inhibition by famotidine or ranitidine, demonstrating that at least one IT-066 binding site is not shared by famotidine, ranitidine, or tiotidine [1].

H2-receptor binding site irreversible antagonism paraformaldehyde fixation assay

Definitive Research and Industrial Application Scenarios for Pibutidine (IT-066)


Sustained Acid Suppression in Chronic In Vivo Models Requiring >8-Hour Pharmacodynamic Coverage

Investigators using rodent models of chronic gastric hyperacidity, reflux esophagitis, or NSAID-induced enteropathy where continuous acid suppression over a full diurnal cycle is required should select pibutidine. Its ~12-hour duration of antisecretory action [1] eliminates the need for repeated dosing or continuous infusion that would be necessary with famotidine (4-hour duration), reducing handling stress and experimental variability.

Gastric Mucosal Protection Studies Involving Acid-Independent Cytoprotective Mechanisms

For research into gastric mucosal defense, restitution, or the role of nitric oxide and prostaglandins in epithelial protection, pibutidine is the only H2-receptor antagonist that demonstrates significant, NO/PG-dependent gastroprotection in the HCl/ethanol lesion model, where famotidine fails completely [2]. It should be used as the positive control or tool compound in any study dissecting the contribution of H2-receptor-mediated pathways to mucosal integrity.

H2-Receptor Structure-Function and Irreversible Antagonist Probe Studies

Pibutidine's unique, paraformaldehyde-sensitive binding site on the human H2 receptor, which is not shared by famotidine, ranitidine, or tiotidine, makes it an essential molecular probe for mapping the antagonist binding pocket within the fifth transmembrane domain [3]. It is indicated for site-directed mutagenesis studies, radioligand binding displacement experiments with washout protocols, and investigations into the structural determinants of insurmountable vs. surmountable H2 antagonism.

Quote Request

Request a Quote for Pibutidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.